METHYL 2-(5-CHLOROTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-(5-CHLOROTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a chlorinated thiophene ring and an amide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(5-CHLOROTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the chlorination of thiophene to introduce the chlorine atom at the 5-position. This is followed by the formation of the amide bond through a reaction with an appropriate amine. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
METHYL 2-(5-CHLOROTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets. The amide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-(5-CHLOROTHIOPHENE-2-AMIDO)BENZOATE
- 2-(5-CHLOROTHIOPHENE-2-AMIDO)-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE
Uniqueness
METHYL 2-(5-CHLOROTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both a chlorinated thiophene ring and an amide group, which confer distinct chemical and biological properties. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S2/c1-6-7(2)19-12(10(6)13(17)18-3)15-11(16)8-4-5-9(14)20-8/h4-5H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTALSFACMUSIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(S2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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